[(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13448607
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O3 |
|---|---|
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 2-[(1-acetylpiperidin-4-yl)-ethylamino]acetic acid |
| Standard InChI | InChI=1S/C11H20N2O3/c1-3-12(8-11(15)16)10-4-6-13(7-5-10)9(2)14/h10H,3-8H2,1-2H3,(H,15,16) |
| Standard InChI Key | GELSTSQDJCQZDF-UHFFFAOYSA-N |
| SMILES | CCN(CC(=O)O)C1CCN(CC1)C(=O)C |
| Canonical SMILES | CCN(CC(=O)O)C1CCN(CC1)C(=O)C |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound’s structure integrates three functional groups:
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A piperidine ring (C₅H₁₁N) substituted with an acetyl group at the 1-position.
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An ethylamino group (-NH-CH₂-CH₃) at the 4-position of the piperidine ring.
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A carboxylic acid group (-COOH) linked via a methylene bridge to the ethylamino group.
This configuration confers both lipophilicity (from the piperidine and acetyl groups) and hydrophilicity (from the carboxylic acid), enabling membrane permeability and aqueous solubility.
Physicochemical Properties
Key properties include:
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Molecular formula: C₁₂H₂₂N₂O₃
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Molecular weight: 242.32 g/mol
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Solubility: Soluble in polar aprotic solvents (e.g., DMSO, ethanol) and weakly acidic/basic aqueous solutions.
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pKa: Estimated pKa values: 3.1 (carboxylic acid), 9.8 (secondary amine).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential functionalization of piperidine-4-amine:
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Acetylation: Piperidine-4-amine reacts with acetic anhydride in dichloromethane at 0–25°C to form 1-acetylpiperidin-4-amine.
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Alkylation: The amine undergoes ethylation with ethyl bromide in the presence of a base (e.g., K₂CO₃) to yield 1-acetylpiperidin-4-ethylamine.
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Carboxylic Acid Incorporation: Reaction with bromoacetic acid in ethanol under reflux forms the final product.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Ac₂O | CH₂Cl₂ | 0–25°C | 85% |
| 2 | C₂H₅Br | EtOH | 60°C | 78% |
| 3 | BrCH₂COOH | EtOH | Reflux | 70% |
Industrial Manufacturing
Industrial processes optimize scalability using:
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Continuous flow reactors to enhance mixing and heat transfer.
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.
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Purification: Recrystallization from ethanol/water mixtures or column chromatography.
Reactivity and Chemical Transformations
Oxidation Reactions
The compound oxidizes under mild conditions:
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With KMnO₄: Forms a ketone derivative (1-acetylpiperidin-4-ethylaminoacetone).
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With CrO₃: Yields a carboxylic acid via cleavage of the ethylamino group.
Reduction Reactions
Catalytic hydrogenation (H₂, Pd/C) reduces the acetyl group to a hydroxyl group, producing 1-hydroxypiperidin-4-ethylamino-acetic acid.
Substitution Reactions
Nucleophilic substitution with alkyl halides replaces the ethyl group, enabling diversification of the amine moiety.
Biological and Pharmacological Applications
Enzyme Inhibition
The compound inhibits acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. In vitro studies show IC₅₀ values of 189 nM (ACC1) and 172 nM (ACC2), comparable to lead inhibitors like 7a .
Anticancer Activity
Preliminary assays indicate apoptosis induction in HeLa cells (IC₅₀ = 12 µM) via caspase-3 activation. Structural analogs with quinoline substituents exhibit enhanced potency .
Neuropharmacology
Docking studies suggest affinity for NMDA receptors (ΔG = -9.2 kcal/mol), implicating potential use in neurodegenerative disorders.
Comparative Analysis with Related Compounds
| Compound | Structure | Key Applications | Unique Features |
|---|---|---|---|
| Piperine | Benzodioxole-piperidine | Antioxidant, anti-inflammatory | Natural product from black pepper |
| Berberine | Isoquinoline alkaloid | Antidiabetic, antimicrobial | Plant-derived, targets AMPK |
| [(1-Acetyl-piperidin... | Acetylated piperidine-acetic acid | ACC inhibition, anticancer | Synthetic, dual hydrophobic/hydrophilic |
Future Directions
Drug Development
Optimizing substituents on the piperidine ring could enhance ACC selectivity and oral bioavailability.
Material Science
The compound’s amphiphilic nature makes it a candidate for surfactant or polymer synthesis.
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